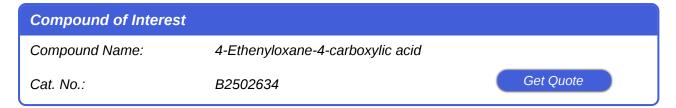


An In-depth Technical Guide on 4-Ethenyloxane-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on **4-Ethenyloxane-4-carboxylic acid** is limited. This guide summarizes the existing information and provides context based on related chemical structures. The experimental protocols and signaling pathways are presented as general examples due to the absence of specific data for this compound.

Introduction

4-Ethenyloxane-4-carboxylic acid is a heterocyclic organic compound containing a tetrahydropyran (oxane) ring, a carboxylic acid group, and an ethenyl (vinyl) substituent. Its structure suggests potential for use as a building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its known properties and contextual information based on related compounds.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of **4-Ethenyloxane-4-carboxylic acid** are not readily available in the public domain. However, some basic identifiers have been reported.

Table 1: Chemical Identifiers for 4-Ethenyloxane-4-carboxylic acid



Property	Value	Source
CAS Number	2305255-31-4	[1]
Molecular Formula	C8H12O3	[1][2]
Molecular Weight	156.18 g/mol	[2]
SMILES	C=CC1(CCOCC1)C(=O)O	[1]

Based on the general properties of carboxylic acids, **4-Ethenyloxane-4-carboxylic acid** is expected to be a weak acid. The presence of the carboxyl group suggests it would exhibit strong hydrogen bonding, likely resulting in a relatively high boiling point compared to other molecules of similar molecular weight.[3] Carboxylic acids with a small number of carbon atoms are typically soluble in water, and this solubility decreases as the carbon chain length increases.[3] The solubility of **4-Ethenyloxane-4-carboxylic acid** in water is likely limited but may be enhanced in alkaline solutions due to the deprotonation of the carboxylic acid group. It is expected to be soluble in organic solvents like ethanol and methanol.[4][5]

It is important to note that some related cyclic ether carboxylic acids, specifically oxetane-carboxylic acids, have been found to be unstable, undergoing isomerization to form lactones, especially when heated or stored for extended periods.[6][7][8] While **4-Ethenyloxane-4-carboxylic acid** contains a six-membered oxane ring, which is generally more stable than the four-membered oxetane ring, the potential for intramolecular reactions should be considered, particularly under acidic or thermal stress.

Biological Activity and Toxicological Profile

As of the date of this document, there is no publicly available information on the biological activity, pharmacological effects, or toxicological profile of **4-Ethenyloxane-4-carboxylic acid**. Research into the potential therapeutic or adverse effects of this compound has not been reported in the reviewed literature.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **4-Ethenyloxane-4-carboxylic acid** are not described in the available scientific literature.



However, general synthetic strategies for related heterocyclic carboxylic acids can provide a conceptual basis for potential synthetic routes.

General Synthetic Approaches for Heterocyclic Carboxylic Acids

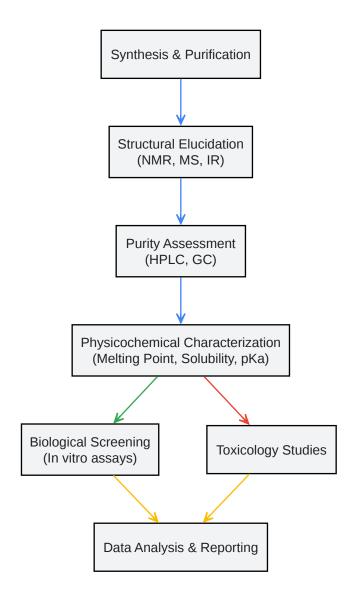
The synthesis of heterocyclic carboxylic acids often involves multi-step processes. For instance, the synthesis of quinoline-4-carboxylic acid derivatives can be achieved through a Doebner reaction, which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9] Another approach involves the ring-opening and subsequent condensation of isatin derivatives.[10]

For oxazolidine-4-carboxylic acids, a common starting material is serine, which undergoes cyclization in the presence of reagents like bis(trichloromethyl) carbonate.[11]

These examples illustrate that the synthesis of a novel heterocyclic carboxylic acid like **4- Ethenyloxane-4-carboxylic acid** would likely require a custom-designed synthetic pathway, potentially involving the construction of the oxane ring followed by the introduction or modification of the carboxylic acid and ethenyl groups.

The following diagram illustrates a generalized workflow for the characterization of a newly synthesized chemical compound, which would be applicable to **4-Ethenyloxane-4-carboxylic acid**.





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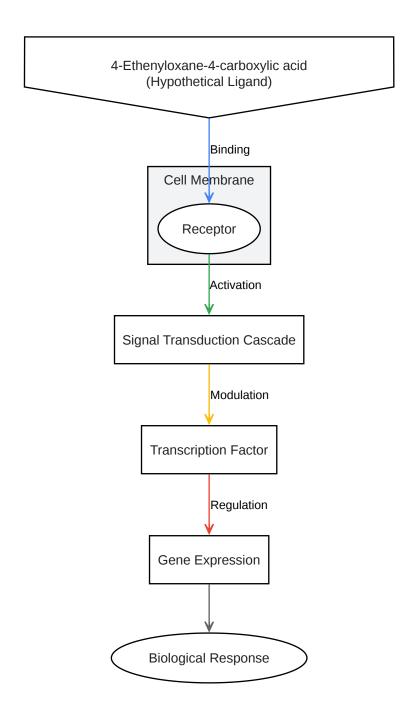
A generalized workflow for new chemical entity characterization.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the lack of biological data for **4-Ethenyloxane-4-carboxylic acid**, any discussion of its potential interaction with signaling pathways is purely speculative. Carboxylic acid-containing molecules are known to interact with a wide variety of biological targets, including enzymes and receptors.



For illustrative purposes, the following diagram depicts a generic signaling pathway that a novel therapeutic agent could potentially modulate. This is a hypothetical illustration and is not based on any experimental data for **4-Ethenyloxane-4-carboxylic acid**.



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A hypothetical signaling pathway for a novel bioactive compound.

Conclusion and Future Directions



4-Ethenyloxane-4-carboxylic acid is a chemical entity for which foundational scientific knowledge is largely yet to be established. The available data is limited to its basic chemical identifiers. There is a clear need for primary research to determine its physicochemical properties, develop reliable synthetic and analytical methods, and investigate its potential biological activities and toxicological profile. Such research would be essential to unlock any potential applications of this molecule in drug discovery or materials science. Researchers interested in this compound should anticipate the need for de novo characterization.

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